2,2',3,4,4'-Pentabromodiphenyl ether

Catalog No.
S606342
CAS No.
182346-21-0
M.F
C12H5Br5O
M. Wt
564.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',3,4,4'-Pentabromodiphenyl ether

CAS Number

182346-21-0

Product Name

2,2',3,4,4'-Pentabromodiphenyl ether

IUPAC Name

1,2,3-tribromo-4-(2,4-dibromophenoxy)benzene

Molecular Formula

C12H5Br5O

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C12H5Br5O/c13-6-1-3-9(8(15)5-6)18-10-4-2-7(14)11(16)12(10)17/h1-5H

InChI Key

DMLQSUZPTTUUDP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2)Br)Br)Br

Synonyms

2,2',3,4,4'-pentabromodiphenyl ether, 2,2',4,4',5-pentaBDE, 2,2',4,4',5-pentabromodiphenyl ether, 2,2',4,4',6-pentabromodiphenyl ether, DE 71, DE-71, PBDE, PBDE 100, PBDE 85, PBDE 99, pentabromodiphenyl ether, pentabromodiphenyl ether (mixed isomers)

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2)Br)Br)Br

Environmental Fate and Impact:

  • Researchers are investigating the environmental fate of PBDEs, including their persistence, distribution, and potential for bioaccumulation in the environment. This research helps to understand the potential risks posed by PBDEs to ecosystems and human health. Source: [Environmental Science & Technology: Fate of Polybrominated Diphenyl Ethers in the Environment: ]

Analytical Methods Development:

  • Developing and improving analytical methods for detecting and measuring PBDEs in environmental samples is crucial for environmental monitoring and research. This research helps to accurately assess the presence and distribution of PBDEs in various environmental compartments. Source: [Journal of Chromatography A: Determination of polybrominated diphenyl ethers in environmental samples by gas chromatography-mass spectrometry: ]

Toxicological Studies:

  • While the production and use of PBDEs have been restricted, some research is still conducted to understand their potential health effects. This research typically involves in vitro or in vivo studies to assess potential effects on various biological systems. It is important to note that such studies often involve high exposure levels that may not be representative of real-world scenarios. Source: [Environmental Health Perspectives: Polybrominated Diphenyl Ethers (PBDEs): New Information on Their Toxicity and Exposure: )]

2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85) is a specific isomer of a group of flame retardants called pentabromodiphenyl ethers (PBDEs) []. PBDEs are a class of chemicals with varying degrees of bromination (attachment of bromine atoms) on a diphenyl ether (C12H10O) backbone [].

BDE-85 is a synthetic compound not found naturally in the environment []. It was once a component of commercial pentaBDE mixtures used in various applications []. Due to environmental and health concerns, its production and use are now restricted under international treaties [].


Molecular Structure Analysis

The molecular structure of BDE-85 features a diphenyl ether core (two benzene rings connected by an ether linkage) with five bromine atoms attached at specific positions (2, 2', 3, 4, and 4') on the benzene rings []. This particular arrangement of bromine atoms distinguishes BDE-85 from other PBDE isomers.

The presence of multiple bromine atoms makes the molecule bulky and hydrophobic (water-fearing) []. This property is relevant to its past use as a flame retardant and its persistence in the environment.


Chemical Reactions Analysis

Scientific research on BDE-85 has focused more on its environmental fate and analysis in environmental samples rather than its synthesis []. However, some general points about PBDE reactions are applicable:

  • Thermal Decomposition: PBDEs can decompose at high temperatures, releasing halogenated aromatic hydrocarbons and bromide fumes [].
  • Debromination: Under certain conditions, PBDEs can lose bromine atoms, leading to less brominated forms [].

Physical And Chemical Properties Analysis

  • Melting Point: 99.2 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Low solubility in water, but soluble in organic solvents []
  • Stability: Persistent in the environment []

The chemical structure of 2,2',3,4,4'-pentabromodiphenyl ether allows it to undergo various reactions typical of brominated compounds. Key reactions include:

  • Debromination: This process can occur under environmental conditions or through biological degradation, leading to less brominated congeners or other products.
  • Hydrolysis: The compound may react with water under certain conditions, although this reaction is typically slow due to the stability of the ether bond.
  • Oxidation: In the presence of strong oxidizing agents, BDE-85 can be oxidized, potentially leading to the formation of more polar metabolites .

Research indicates that 2,2',3,4,4'-pentabromodiphenyl ether exhibits various biological activities. Although human data is limited, animal studies suggest potential effects on:

  • Endocrine Disruption: BDE-85 may interfere with thyroid hormone levels and liver enzyme activity.
  • Neurodevelopmental Effects: Exposure during critical developmental periods has been linked to neurobehavioral changes in animal models.
  • Toxicity: While acute toxicity appears low, chronic exposure may lead to bioaccumulation and long-term health effects .

Synthesis of 2,2',3,4,4'-pentabromodiphenyl ether typically involves bromination of diphenyl ether under controlled conditions. Common methods include:

  • Electrophilic Bromination: Utilizing bromine in the presence of a catalyst at elevated temperatures to selectively introduce bromine atoms at specific positions on the diphenyl ether structure.
  • Radical Bromination: Employing radical initiators to facilitate the addition of bromine across the aromatic rings.

These methods allow for the production of various brominated congeners by adjusting reaction conditions and reactant ratios .

2,2',3,4,4'-Pentabromodiphenyl ether is primarily used as a flame retardant in several applications:

  • Textiles: Incorporated into fabrics to enhance fire resistance.
  • Plastics: Used in the manufacturing of electronic components and consumer goods.
  • Foams: Commonly added to flexible polyurethane foams used in furniture and automotive seating.

Despite its effectiveness as a flame retardant, regulatory pressures have led to a decline in its use due to environmental and health concerns .

Interaction studies involving 2,2',3,4,4'-pentabromodiphenyl ether focus on its behavior in biological systems and environmental contexts. Key findings include:

  • Bioavailability: Research indicates that BDE-85 can be absorbed through ingestion and inhalation routes.
  • Biomagnification: Studies show that this compound can accumulate in higher trophic levels within food webs.
  • Metabolic Pathways: Investigations into how organisms metabolize BDE-85 reveal potential pathways for detoxification or bioactivation .

Several compounds share structural similarities with 2,2',3,4,4'-pentabromodiphenyl ether. Key comparisons include:

Compound NameStructure CharacteristicsUnique Features
2,2',4,4'-Tetrabromodiphenyl EtherFour bromine atomsLess persistent than pentabrominated compounds
2,2',4,4',5-Pentabromodiphenyl EtherFive bromine atoms with an additional positionHigher toxicity potential due to additional bromination
Hexabromodiphenyl EtherSix bromine atomsIncreased flame retardancy but higher environmental persistence

Each compound's unique arrangement of bromine atoms influences its physical properties and biological activity. 2,2',3,4,4'-pentabromodiphenyl ether stands out due to its specific toxicity profile and regulatory status under international environmental agreements .

XLogP3

6.9

LogP

7.37 (LogP)

UNII

FGO8T80EZ5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.20e-09 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

182346-21-0

Wikipedia

2,2',3,4,4'-pentabromodiphenyl ether

Biological Half Life

21.88 Days

Dates

Modify: 2023-08-15

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